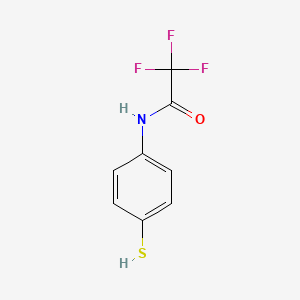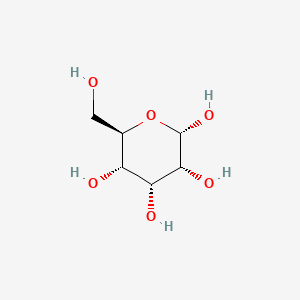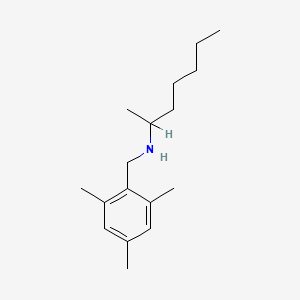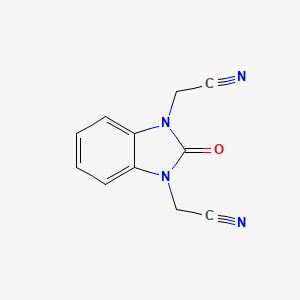
(9E)-9-hydroxyiminofluorene-4-carboxylic acid
Overview
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH . Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentadiene ring . The compound you mentioned seems to be a derivative of fluorene with a carboxylic acid and a hydroxyimino group attached.
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit the planar structure characteristic of fluorene and its derivatives, with the carboxylic acid and hydroxyimino groups introducing additional polarity .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The presence of the hydroxyimino group could also influence its reactivity .Physical And Chemical Properties Analysis
Carboxylic acids generally exhibit strong hydrogen bonding, leading to higher boiling points compared to similar sized hydrocarbons . The physical and chemical properties of this compound would also be influenced by the hydroxyimino group and the aromatic fluorene backbone .Scientific Research Applications
Biotechnology & Fermentation
The compound’s potential in biotechnology, particularly in fermentation processes, is significant. It could be used to optimize the production of odd-chain fatty acids (OCFA) from oleaginous microorganisms like Yarrowia lipolytica. These fatty acids have therapeutic and nutritional properties and are valuable for biofuel production .
Pharmaceuticals & Health
In the pharmaceutical sector, this compound could play a role in synthesizing phenolic acids and derivatives. These are known for their antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticarcinogenic properties, which are beneficial for human health .
Renewable Energy
The compound’s application in chemical synthesis, specifically in the decarboxylation of fatty acids, has been explored. This process is relevant for producing hydrocarbons that can mimic diesel fuel properties, demonstrating potential in renewable energy sources.
Food Industry
Considering its structural similarity to phenolic compounds, it could find applications in the food industry as a preservative or to enhance the flavor profile of food products due to its potential antioxidant properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(9E)-9-hydroxyiminofluorene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15-18/h1-7,18H,(H,16,17)/b15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOXTPEDUKGBD-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N/O)C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9E)-9-hydroxyiminofluorene-4-carboxylic acid | |
CAS RN |
22296-43-1 | |
| Record name | NSC123813 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1623201.png)
![zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B1623202.png)







